Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.

Description

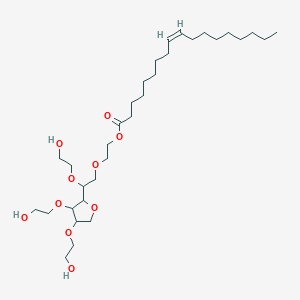

Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivatives (CAS 9005-65-6), commonly known as polysorbate 80, is a nonionic surfactant and emulsifier derived from sorbitol, oleic acid, and ethylene oxide (EO). Its structure consists of a sorbitan monooleate backbone (sorbitol esterified with oleic acid) copolymerized with approximately 20 moles of ethylene oxide, forming hydrophilic polyoxyethylene chains . This ethoxylation enhances water solubility, making it suitable for oil-in-water (O/W) emulsions.

Polysorbate 80 is widely used in pharmaceuticals (e.g., stabilizing protein formulations ), cosmetics (e.g., lotions, shampoos ), and food packaging materials (e.g., coatings, plastics ). It is also a key ingredient in oil dispersants like Corexit EC9500A, where it aids in emulsifying hydrocarbons during oil spill remediation . Physicochemical properties include a relative density of ~1.1, viscosity of ~400 mPa·s, and a clear, oily appearance . Regulatory assessments classify it as non-carcinogenic and permit its use in food-contact materials without specific concentration limits in China .

Properties

IUPAC Name |

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-24-37-26-28(38-21-18-33)32-31(41-23-20-35)29(27-42-32)39-22-19-34/h9-10,28-29,31-35H,2-8,11-27H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTIFOGXOGLRCB-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058658 | |

| Record name | Polysorbate monomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon to amber colored liquid; [Merck Index] Yellow liquid; [MSDSonline] | |

| Record name | Polysorbate 80 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

> 300 °F | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 208 | |

| Record name | Polysorbate 80 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

LEMON TO AMBER COLORED, OILY LIQUID; VERY SOL IN WATER PRODUCING AN ODORLESS & NEARLY COLORLESS SOLN /USP/, Very soluble in water; soluble in alcohol, cottonseed oil, corn oil, ethyl acetate, methanol, toluene; insoluble in mineral oil | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1310 | |

| Record name | Polysorbate 80 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.06-1.10, Lemon to amber, oily liquids; faint odor, bitter taste. Density 1.1. Most types are soluble in water, alcohol, and ethyl acetate. Combustible. /Polysorbate/ | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 1018 | |

| Record name | Polysorbate 80 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Heavy metals (as Pb): not more than 10 mg/kg; Ash: not more than 0.25%; Water: not more than 3% | |

| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 4th ed.Boca Raton, FL 2002, p. 1518 | |

| Record name | Polysorbate 80 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to orange colored, oily liquid, Lemon- to amber-colored, oily liquid | |

CAS No. |

9005-65-6 | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monooleate, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polysorbate 80 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Direct Esterification of Sorbitol and Oleic Acid

The foundational step involves esterifying sorbitol with oleic acid under controlled conditions. A composite catalyst system—typically combining sodium hydroxide (NaOH) and phosphorous acid—accelerates the reaction while minimizing byproducts. Key parameters include:

In industrial settings, the reaction occurs in vacuum reactors equipped with thermal oil heating systems. For example, a pilot-scale process (25 kg batch) achieves 98% conversion within 8.5–9 hours by maintaining material temperatures at 210–220°C and vacuum levels at 0.095 MPa. The resulting sorbitan monooleate exhibits a hydroxyl value of 130–150 mg KOH/g and a viscosity of 400–600 mPa·s.

Anhydrization-Esterification Hybrid Methods

Alternative approaches first dehydrate sorbitol to form sorbitan (1,4-anhydrosorbitol), enhancing reactivity. Using p-toluenesulfonic acid (p-TSA) as a catalyst, sorbitol undergoes dehydration at 140°C under hydrogen pressure (50 bar) to yield 1,4-sorbitan with 33% efficiency. Subsequent esterification with oleic acid at 190–210°C in the presence of NaOH produces sorbitan monooleate with reduced color formation (5–8 Gardner units).

Ethoxylation of Sorbitan Monooleate

Reaction with Ethylene Oxide

Ethoxylation introduces poly(oxy-1,2-ethanediyl) chains to sorbitan monooleate, forming the final derivative. The process occurs in autoclaves under alkaline conditions:

-

Catalyst Activation : Sodium hydroxide (0.1–1.0 wt%) is added to sorbitan monooleate, and the mixture is dehydrated at 120°C under vacuum.

-

Ethylene Oxide Addition : Ethylene oxide (EO) is introduced at 5 bar pressure, with molar ratios of EO:sorbitan monooleate ranging from 20:1 to 68:1.

-

Reaction Completion : The mixture is held at 120–150°C until pressure stabilizes, indicating full EO consumption.

Post-reaction, the product is neutralized with organic acids (e.g., acetic acid) and purified via vacuum stripping. Unbleached polysorbate 80 typically exhibits a color of 3–7 Gardner units, improvable to <2 GU with activated carbon treatment.

Advanced Catalytic Systems

Phosphorus Oxyacid-Alkali Metal Catalysts

Patented methods employ phosphorus oxyacids (e.g., H₃PO₃) combined with NaOH at molar ratios of 0.9:1–1.7:1. This system enhances esterification rates by 30% compared to traditional catalysts, reducing reaction times to 5–8 hours. The composite catalyst also minimizes byproducts like isosorbide, achieving >95% monoester content.

Enzymatic Esterification

Emerging techniques use lipases (e.g., Candida antarctica Lipase B) for solvent-free esterification at 60–80°C. While slower (24–48 hours), enzymatic methods eliminate acidic byproducts and yield polysorbate 80 with superior purity (99.5%). However, industrial adoption remains limited due to enzyme cost and scalability challenges.

Industrial-Scale Optimization

Thermal Oil Heating Systems

Replacing steam with thermal oil (220–260°C) enables precise temperature control, reducing energy consumption by 20% and preventing localized overheating. Pilot studies show this method shortens heating phases from 2.5 hours to 1.5 hours while maintaining product consistency.

Vacuum Dehydration

Applying vacuum (0.07–0.09 MPa) during esterification removes water, shifting equilibrium toward ester formation. Continuous vacuum systems achieve 98% conversion in 8 hours versus 12 hours for batch processes.

Quality Control and Characterization

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions: Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form peroxides and other oxidation products.

Reduction: It can be reduced to form alcohols and other reduced derivatives.

Substitution: The ester and ethoxylate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the ester and ethoxylate groups under mild conditions.

Major Products Formed:

Oxidation Products: Peroxides, aldehydes, and carboxylic acids.

Reduction Products: Alcohols and alkanes.

Substitution Products: Amides, thioesters, and other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Polysorbates are widely used in pharmaceutical formulations as emulsifiers and solubilizers. They enhance the bioavailability of poorly soluble drugs by forming micelles that encapsulate hydrophobic drug molecules. This property is particularly beneficial in the formulation of intravenous (IV) medications and oral drug delivery systems.

- Case Study : A study published in the Journal of Pharmaceutical Sciences demonstrated that polysorbate 80 significantly improved the solubility and bioavailability of curcumin when formulated into a lipid-based delivery system .

1.2 Vaccine Formulations

Polysorbates play a crucial role in vaccine formulations by stabilizing emulsions and preventing aggregation of active ingredients. They help maintain the efficacy and shelf-life of vaccines.

- Case Study : Research highlighted in Vaccine journal indicated that polysorbate 80 is utilized in several vaccines to enhance stability and ensure consistent dosing .

Food Technology

2.1 Emulsifiers in Food Products

In the food industry, sorbitan derivatives are employed as emulsifiers to improve texture and stability in products such as dressings, sauces, and baked goods. They help maintain homogeneity by preventing separation of oil and water phases.

- Data Table: Common Food Applications of Polysorbates

| Food Product | Function | Specific Polysorbate Used |

|---|---|---|

| Salad Dressings | Emulsification | Polysorbate 20 |

| Ice Cream | Stabilization | Polysorbate 80 |

| Margarine | Texture Improvement | Polysorbate 60 |

Cosmetic Industry

3.1 Emulsifying Agents

In cosmetics, polysorbates are used as emulsifying agents to create stable formulations for creams, lotions, and other personal care products. They enhance texture and improve the spreadability of products on the skin.

- Case Study : An evaluation published in International Journal of Cosmetic Science showed that formulations containing polysorbate 20 exhibited superior stability compared to those without it .

Nanotechnology

4.1 Nanoparticle Stabilization

Polysorbates are increasingly being explored for their ability to stabilize nanoparticles used in drug delivery systems. Their surfactant properties help prevent agglomeration of nanoparticles while enhancing their biocompatibility.

- Case Study : A study published in Nanomedicine demonstrated that polysorbate-coated nanoparticles showed improved circulation time and reduced toxicity compared to uncoated counterparts .

Mechanism of Action

The mechanism of action of Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The poly(oxy-1,2-ethanediyl) chains provide hydrophilic properties, while the sorbitan and oleic acid moieties provide hydrophobic properties, making it an effective amphiphilic molecule .

Molecular Targets and Pathways: The compound interacts with lipid bilayers and proteins, enhancing the solubility and stability of hydrophobic molecules. It also facilitates the transport of drugs and other bioactive compounds across cell membranes, improving their bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Polysorbate 80 belongs to the sorbitan ester family, which includes non-ethoxylated (Span series) and ethoxylated (polysorbate/Tween series) derivatives. Key structural variations among related compounds include:

- Fatty acid chain : Oleic acid (C18:1) in polysorbate 80 vs. lauric (C12), palmitic (C16), or stearic (C18:0) acids in polysorbates 20, 40, and 60, respectively .

- Ethylene oxide (EO) units : Polysorbate 80 contains ~20 EO units, whereas polysorbate 85 (CAS 9005-70-3) is a trioleate derivative with a different EO configuration .

- Degree of esterification: Polysorbate 80 is mono-esterified, while polysorbate 85 is tri-esterified .

Key Compounds for Comparison

Biological Activity

Sorbitan, mono-(9Z)-9-octadecenoate, commonly known as Polysorbate 80, is a nonionic surfactant and emulsifier widely used in food, pharmaceuticals, and cosmetics. Its chemical structure consists of a sorbitan moiety esterified with oleic acid and polyoxyethylene chains, which contribute to its amphiphilic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, safety profile, and applications.

- Chemical Name : Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivatives

- CAS Number : 9005-65-6

- Molecular Formula : C_{64}H_{126}O_{26}

- Molecular Weight : 1,176.5 g/mol

1. Pharmacological Effects

Polysorbate 80 exhibits various biological activities that can influence drug delivery and absorption:

- Enhancement of Drug Solubility : It improves the solubility of hydrophobic drugs by forming micelles, which can enhance bioavailability .

- Inhibition of Enzymatic Activity : Studies have shown that Polysorbate 80 can inhibit the metabolism of certain drugs. For instance, it has been found to inhibit midazolam 1'-hydroxylation in rat liver microsomes, affecting its pharmacokinetics .

- Histamine Release : Polysorbate 80 has been associated with histamine release in vivo, leading to anaphylactic-like symptoms in some studies. This suggests caution in its use in sensitive populations .

2. Toxicological Profile

The safety assessment of Polysorbate 80 has been conducted by various regulatory bodies:

- Acute Toxicity : Polysorbate 80 is generally recognized as safe (GRAS) when used within specified limits. The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) of 10 mg/kg body weight for sorbitan esters .

- Long-term Studies : Long-term exposure studies indicate that Polysorbate 80 does not increase tumor incidence or cause significant adverse effects at recommended doses .

| Study Reference | Findings |

|---|---|

| Hendy et al., 1978 | No increase in tumor incidence in mice exposed to sodium monostearate at doses up to 2% |

| EFSA ANS Panel, 2017 | Group ADI established for sorbitan esters based on metabolic studies |

Applications in Medicine and Industry

Polysorbate 80 is utilized across various sectors due to its unique properties:

- Pharmaceuticals : Used as a solubilizer and emulsifier in injectable formulations and oral medications.

- Food Industry : Acts as an emulsifier in salad dressings, ice creams, and baked goods.

- Cosmetics : Commonly found in lotions and creams for its ability to stabilize emulsions.

Case Study 1: Use in Drug Formulations

A study evaluated the effect of Polysorbate 80 on the bioavailability of poorly soluble drugs. The results indicated a significant increase in absorption rates when drugs were formulated with Polysorbate 80 compared to those without it. This underscores its importance in enhancing therapeutic efficacy.

Case Study 2: Safety Assessment in Animal Feed

Research conducted by the EFSA assessed the safety of sorbitan monolaurate as a feed additive. It concluded that sorbitan esters could be safely included up to a maximum concentration without adverse effects on animal health .

Q & A

Q. How do formulation additives (e.g., sodium citrate) influence its stability in pharmaceutical preparations?

- Stability Testing : Perform accelerated aging studies (40°C/75% RH) with and without excipients. Sodium citrate acts as a buffering agent but may chelate metal ions, affecting oxidative stability. Monitor viscosity and pH shifts over time .

Data Contradictions and Resolution

Q. Why do some studies report low bioaccumulation potential while others highlight persistence in sediments?

Q. How to reconcile discrepancies in neurotoxicity findings from inhalation exposure studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.